11-(2,4-Dinitroanilino)undecanehydrazide
Description
11-(2,4-Dinitroanilino)undecanehydrazide is a synthetic organic compound characterized by a long aliphatic undecane chain linked to a hydrazide group and a 2,4-dinitroanilino moiety. The 2,4-dinitroanilino group is a nitroaromatic structure known for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
11-(2,4-dinitroanilino)undecanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O5/c18-20-17(23)9-7-5-3-1-2-4-6-8-12-19-15-11-10-14(21(24)25)13-16(15)22(26)27/h10-11,13,19H,1-9,12,18H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFRJZSFHWSPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine
Structure: Contains a hydrazine group (–NHNH₂) directly attached to the 2,4-dinitrophenyl ring. Reactivity: Widely used as a derivatizing agent for aldehydes and ketones in analytical chemistry due to its ability to form stable hydrazones . Applications: Primarily employed in spectrophotometric detection of carbonyl compounds. Unlike 11-(2,4-dinitroanilino)undecanehydrazide, it lacks a long aliphatic chain, limiting its utility in lipid-based systems.
1-(2,4-Dinitrophenyl)aziridines
Structure: Features an aziridine ring (three-membered amine) linked to the 2,4-dinitrophenyl group. Reactivity: Acts as alkylating agents, undergoing ring-opening reactions under mild acidic conditions to form esters of 2-(2,4-dinitroanilino)ethanol . In contrast, 11-(2,4-dinitroanilino)undecanehydrazide’s hydrazide group may favor metal chelation or conjugation over alkylation.
N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate
Structure: Contains a succinimidyl ester and a shorter hexanoate chain. Reactivity: The succinimidyl ester enables efficient conjugation with primary amines in proteins or peptides . Applications: Used as a bioconjugation reagent. The undecane chain in the target compound may offer enhanced solubility in nonpolar environments compared to the hexanoate derivative.
4-(2,4-Dinitroanilino)phenol
Structure: A phenolic derivative with a 2,4-dinitroanilino substituent. Reactivity: Lacks the hydrazide group, reducing its ability to form conjugates. Applications: Primarily a chemical intermediate; its safety profile (e.g., instability under heat) differs from hydrazide-containing analogs .
Structural and Functional Data Table
*Inferred from structural analogs.
Research Findings and Key Differences
- Reactivity: Hydrazide-containing compounds (e.g., 11-(2,4-dinitroanilino)undecanehydrazide) exhibit distinct reactivity compared to aziridines or succinimidyl esters. The hydrazide group enables chelation or slow-release mechanisms, whereas aziridines prioritize DNA alkylation .
- Lipophilicity: The undecane chain in the target compound likely enhances membrane permeability relative to shorter-chain analogs like N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate, making it suitable for intracellular delivery .
- However, hydrazide derivatives may offer improved stability over reactive esters or aziridines .
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